N-[1-(1H-indol-3-yl)propan-2-yl]imidodicarbonimidic diamide N-[1-(1H-indol-3-yl)propan-2-yl]imidodicarbonimidic diamide
Brand Name: Vulcanchem
CAS No.: 400064-01-9
VCID: VC14892317
InChI: InChI=1S/C13H18N6/c1-8(18-13(16)19-12(14)15)6-9-7-17-11-5-3-2-4-10(9)11/h2-5,7-8,17H,6H2,1H3,(H6,14,15,16,18,19)
SMILES:
Molecular Formula: C13H18N6
Molecular Weight: 258.32 g/mol

N-[1-(1H-indol-3-yl)propan-2-yl]imidodicarbonimidic diamide

CAS No.: 400064-01-9

Cat. No.: VC14892317

Molecular Formula: C13H18N6

Molecular Weight: 258.32 g/mol

* For research use only. Not for human or veterinary use.

N-[1-(1H-indol-3-yl)propan-2-yl]imidodicarbonimidic diamide - 400064-01-9

Specification

CAS No. 400064-01-9
Molecular Formula C13H18N6
Molecular Weight 258.32 g/mol
IUPAC Name 1-(diaminomethylidene)-2-[1-(1H-indol-3-yl)propan-2-yl]guanidine
Standard InChI InChI=1S/C13H18N6/c1-8(18-13(16)19-12(14)15)6-9-7-17-11-5-3-2-4-10(9)11/h2-5,7-8,17H,6H2,1H3,(H6,14,15,16,18,19)
Standard InChI Key UMCUSGNBKYXNDW-UHFFFAOYSA-N
Canonical SMILES CC(CC1=CNC2=CC=CC=C21)N=C(N)N=C(N)N

Introduction

N-[1-(1H-indol-3-yl)propan-2-yl]imidodicarbonimidic diamide is a compound of significant interest in medicinal chemistry, particularly for its potential applications in immune modulation and cancer biology. It is classified as an indole derivative, featuring an indole ring and a propan-2-yl group attached to an imidodicarbonimidic diamide moiety.

Synthesis Methods

The synthesis of N-[1-(1H-indol-3-yl)propan-2-yl]imidodicarbonimidic diamide can be achieved through several methods, including reactions involving dicyandiamide or similar precursors. These methods highlight the importance of precise reaction conditions to ensure the quality of the final product.

Characterization Techniques

Spectroscopic techniques such as Nuclear Magnetic Resonance (NMR) and High-Resolution Mass Spectrometry (HRMS) are employed to confirm the structure and composition of the synthesized compound.

Immune Modulation

N-[1-(1H-indol-3-yl)propan-2-yl]imidodicarbonimidic diamide is known for its potential as an inhibitor of the enzyme indoleamine 2,3-dioxygenase (IDO), which plays a crucial role in the immune response and cancer biology. This makes it a promising candidate for enhancing anti-cancer treatments and managing immune-related conditions.

Anticancer Potential

The compound's mechanism of action involves modulating immune responses, which can be beneficial in cancer therapy. Quantitative data on its efficacy can vary based on experimental conditions but generally supports its role as a promising immunomodulator.

Research Findings and Data

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